molecular formula C15H15N5O3S B2838763 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034505-19-4

1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2838763
CAS RN: 2034505-19-4
M. Wt: 345.38
InChI Key: UHGQDBQQMULIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

Ionic Liquid Promoted Synthesis : Ionic liquids have been used to promote the efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under ultrasound irradiation, suggesting a potential role in green chemistry and novel synthetic pathways for related compounds (Gholap et al., 2004).

Biginelli Reaction Enhancements : The Biginelli reaction, a multi-component chemical reaction that forms 3,4-dihydropyrimidin-2-(1H)-ones from aldehydes, β-keto esters, and urea (or thiourea), has seen numerous improvements. Advances include the use of various catalysts and conditions to increase efficiency, highlighting a pathway for synthesizing related pyrimidinone derivatives (Kappe, 2000).

Antimicrobial and Antioxidant Activities

Antimicrobial Evaluation : Derivatives such as di(thiophen-2-yl) substituted pyrimidinones have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed mild activities, indicating the potential of the compound for antimicrobial research (Gomha et al., 2018).

Antioxidant Activity : The synthesis of pyrimidinone derivatives has been linked to the evaluation of their antioxidant activities. This suggests potential applications in studying oxidative stress and related diseases, as well as in the development of novel antioxidants (George et al., 2010).

Neuroprotective and Enzyme Inhibition

Antiparkinsonian Activity : Urea and thiourea derivatives have been designed and synthesized for their antiparkinsonian activity. This indicates potential applications in neuroprotective research and the treatment of Parkinson's disease (Azam et al., 2009).

properties

IUPAC Name

1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c21-13-11-4-1-5-16-12(11)19-15(23)20(13)7-6-17-14(22)18-9-10-3-2-8-24-10/h1-5,8H,6-7,9H2,(H,16,19,23)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGQDBQQMULIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)NCC3=CC=CS3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.